![molecular formula C22H24N4O3 B2626470 3-(4-oxoquinazolin-3(4H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide CAS No. 2034246-58-5](/img/structure/B2626470.png)
3-(4-oxoquinazolin-3(4H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-oxoquinazolin-3(4H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
BenchChem offers high-quality 3-(4-oxoquinazolin-3(4H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-oxoquinazolin-3(4H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Probes and Inhibitor Synthesis
Research led by Lindgren et al. (2013) focused on synthesizing and evaluating inhibitors for the human ADP-ribosyltransferase ARTD3/PARP3. Their study found that stereochemistry significantly influences both selectivity and potency for targeting ARTD3, with certain modifications at the meso position affecting binding poses. This research contributes to understanding how variations in chemical structure, such as those found in similar compounds, can selectively inhibit specific enzymes involved in DNA damage response mechanisms (Lindgren et al., 2013).
Antibacterial Activity
Singh et al. (2010) explored the synthesis and antibacterial activity of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles. Their research aimed at combating bacterial infections by introducing new compounds based on the quinazolinone framework, highlighting the antimicrobial potential of such chemical structures (Singh et al., 2010).
Alzheimer’s Disease Treatment
Zarei et al. (2021) designed, synthesized, and assessed 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives as potential dual inhibitors for acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer’s disease. Their findings suggest that these compounds could serve as lead compounds for developing treatments against Alzheimer's, emphasizing the compound's therapeutic versatility (Zarei et al., 2021).
Cyclization Reactions and Derivative Synthesis
Research by Shikhaliev et al. (2008) explored cyclization reactions of cyanamides with anthranilates and other compounds, leading to various heterocyclic derivatives. Such synthetic methodologies contribute to the broader understanding of chemical transformations and the generation of potentially bioactive molecules (Shikhaliev et al., 2008).
Propriétés
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-(4-pyridin-2-yloxycyclohexyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c27-20(12-14-26-15-24-19-6-2-1-5-18(19)22(26)28)25-16-8-10-17(11-9-16)29-21-7-3-4-13-23-21/h1-7,13,15-17H,8-12,14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEZXGLUVZVBOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCN2C=NC3=CC=CC=C3C2=O)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxoquinazolin-3(4H)-yl)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.